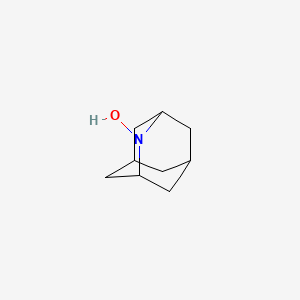

2-Hydroxy-2-azaadamantane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-hydroxy-2-azatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXINVPZIZMFHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical properties of 2-Hydroxy-2-azaadamantane?

An In-Depth Technical Guide to the Physical Properties of 2-Hydroxy-2-azaadamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a rigid tricyclic adamantane cage in which a carbon atom at the 2-position has been replaced by a nitrogen atom, which is further substituted with a hydroxyl group. This unique structural arrangement imparts significant chemical stability and stereochemical control, making it a valuable building block and catalyst in modern organic synthesis.[1] Its rigid framework and the presence of the N-hydroxy functionality are pivotal to its utility, particularly as a precursor to the highly efficient oxidation catalyst AZADO (2-Azaadamantane N-Oxyl).[2][3]

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering insights for its application in synthetic chemistry, pharmaceutical development, and materials science.[4]

Molecular Identity and Chemical Structure

The foundational characteristics of a compound are defined by its structure and fundamental identifiers.

-

IUPAC Name: 2-hydroxy-2-azatricyclo[3.3.1.13,7]decane[5]

-

CAS Number: 1155843-79-0[6]

-

Molecular Formula: C₉H₁₅NO[6]

-

Molecular Weight: 153.22 g/mol [7]

-

Canonical SMILES: C1C2CC3CC1CC(C2)N3O[5]

-

InChI Key: SFXINVPZIZMFHM-UHFFFAOYSA-N[5]

Physicochemical Properties

The bulk physical properties of this compound dictate its handling, reactivity, and suitability for various experimental conditions. Many of these properties are predicted via computational models due to the compound's specialized nature.

| Property | Value | Source |

| Appearance | White to gray to brown powder or crystal.[1][7] | ChemicalBook[7], SR Innovations India[1] |

| Boiling Point | 263.8 ± 7.0 °C (Predicted) | ChemicalBook[7] |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | ChemicalBook[7] |

| pKa | 13.91 ± 0.20 (Predicted) | ChemicalBook[7] |

| Topological Polar Surface Area (TPSA) | 23.5 Ų | PubChem, Alfa Chemistry[10] |

| LogP | 1.6385 (Predicted) | ChemScene |

| Exact Mass | 153.115364102 Da | PubChem[5] |

Solubility and Stability

The presence of the N-hydroxyl group (-N-OH) introduces polarity, enhancing the compound's solubility in polar organic solvents.[4] While specific quantitative solubility data is not widely published, this functional group suggests miscibility with alcohols, THF, and chlorinated solvents, which is consistent with its use in organic reactions.[11]

For long-term viability, the compound should be stored at room temperature, ideally below 15°C in a cool, dark place, and under a nitrogen atmosphere to protect it from light and oxidative degradation.[8][12]

Synthesis Pathway Overview

The synthesis of the 2-azaadamantane core is a critical process, often involving multi-step sequences that construct the rigid bicyclic system. While various routes exist, a common strategy involves the cyclization of a bicyclo[3.3.1]nonane precursor.[13] The N-hydroxy functionality can be introduced subsequently or carried through the final steps of the synthesis. The development of a reproducible 10-step synthesis for its N-oxyl derivative, AZADO, starting from 1,3-adamantanediol, underscores the complexity of constructing this specific framework.[2]

The following diagram illustrates a conceptual workflow for the synthesis, emphasizing the key strategic transformation.

Caption: Conceptual synthesis pathway for this compound.

Experimental Rationale

The choice of a bicyclic precursor like a substituted bicyclo[3.3.1]nonane is strategic. This starting material already contains two of the three rings of the adamantane cage, simplifying the final, often challenging, intramolecular cyclization step required to form the complete tricyclic system.[13] Acid-catalyzed cyclization is a common method to induce the formation of the final C-N or C-C bond that locks the cage into place.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a comprehensive public database of its spectra is limited, its properties can be reliably predicted based on its structure and data from analogous compounds like 2-hydroxyadamantane.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric cage structure. Protons on carbons adjacent to the nitrogen atom (positions 1 and 3) would appear as deshielded multiplets. The proton of the hydroxyl group (-OH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The remaining cage protons would resonate in the aliphatic region (typically 1.5-2.5 ppm), showing complex splitting patterns due to fixed dihedral angles.[15]

-

¹³C NMR: Due to the molecule's asymmetry, nine distinct carbon signals are expected. The bridgehead carbons adjacent to the nitrogen (C1 and C3) would be significantly deshielded compared to other carbons in the structure. The remaining carbons would appear in the typical aliphatic sp³ region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of key functional groups.

-

O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) correspond to the sp³ C-H bonds of the adamantane cage.

-

C-N Stretch: A weaker absorption in the 1000-1250 cm⁻¹ region would indicate the C-N single bond stretch.

Mass Spectrometry (MS)

-

Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the exact mass of the molecule (~153.115).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the hydroxyl radical (•OH), resulting in a fragment at [M-17]⁺, or the loss of H₂O, giving a fragment at [M-18]⁺. Cleavage of the adamantane cage would produce a more complex fragmentation pattern.

Protocol: General Method for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the -OH proton.

-

IR (FTIR): For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

MS: For GC-MS, dissolve a small sample in a volatile solvent like dichloromethane or ethyl acetate. For direct infusion, use a solvent system like acetonitrile/water.

-

-

Data Acquisition:

-

NMR: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer. Standard parameters for acquisition and processing should be used.

-

IR: Scan the sample from 4000 to 400 cm⁻¹.

-

MS: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Correlate the observed chemical shifts, coupling constants, absorption bands, and m/z values with the known structure to confirm identity and assess purity.

-

Applications in Research and Development

The unique structure of this compound makes it a compound of significant interest across multiple scientific disciplines.

-

Catalysis: It is primarily known as the precursor to 2-azaadamantane N-oxyl (AZADO), a highly efficient and sterically less hindered alternative to the TEMPO catalyst.[2] AZADO and its derivatives are used for the selective oxidation of primary and secondary alcohols under mild conditions.[3] It also serves as a catalyst for C(sp³)-H bond functionalization.[7]

-

Pharmaceutical Development: The adamantane scaffold is a well-known pharmacophore that can increase lipophilicity and metabolic stability in drug candidates. This compound serves as a key building block in the synthesis of novel antiviral and anticancer agents.[4]

-

Neuroscience Research: It has been utilized in studies related to neuroprotection and cognitive enhancement, showing potential in research aimed at treating neurodegenerative diseases.[4]

-

Material Science: The compound's rigid, stable core is being explored for its potential in creating advanced polymers and materials with enhanced thermal and mechanical properties.[4]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several potential hazards.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood. For complete safety information, users must consult the Safety Data Sheet (SDS) provided by the supplier.[16][17]

References

- 1. 2 Hydroxy-2-azaadamantane Api Intermediate Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C9H15NO | CID 51037224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound CAS#: 1155843-79-0 [m.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound CAS#: 1155843-79-0 [amp.chemicalbook.com]

- 10. alfachemic.com [alfachemic.com]

- 11. This compound | 1155843-79-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 12. This compound | 1155843-79-0 | TCI AMERICA [tcichemicals.com]

- 13. EP2221306A1 - Method for producing 2-azaadamantane - Google Patents [patents.google.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

- 16. 2-Hydroxy-azaadamantane | 1155843-79-0 [sigmaaldrich.com]

- 17. calpaclab.com [calpaclab.com]

2-Hydroxy-2-azaadamantane chemical structure and IUPAC name.

An In-Depth Technical Guide to 2-Hydroxy-2-azaadamantane: Structure, Nomenclature, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal molecule in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into its core structural features, systematic nomenclature, and its critical role as the precursor to the highly efficient AZADO class of oxidation catalysts.

Introduction: The Significance of a Caged Hydroxylamine

This compound is a versatile bicyclic organic compound featuring the rigid and stable adamantane cage structure.[1] Its defining characteristic is the incorporation of a nitrogen atom at a bridgehead position (position 2), which is further functionalized with a hydroxyl group. This unique N-hydroxy functionality within the constrained cage makes it a crucial intermediate in synthetic chemistry, most notably as the stable precursor to the 2-Azaadamantane N-oxyl (AZADO) radical.[1][2] The development of AZADO and its derivatives has overcome significant limitations of older oxidation catalysts, offering enhanced reactivity and selectivity for challenging chemical transformations.[3][4][5]

Chemical Structure and Systematic Nomenclature

The structural integrity and chemical identity of a molecule are paramount for its application. This section details the precise structure and naming conventions for this compound.

IUPAC Nomenclature

According to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-hydroxy-2-azatricyclo[3.3.1.1³﹐⁷]decane .[6][7] The name precisely describes its tricyclic nature, the number of atoms in the bridges, the location of the nitrogen atom ('aza'), and the hydroxyl substituent. An alternative, though less common, IUPAC name is (1r,3r,5r,7r)-2-azaadamantan-2-ol.

Molecular Structure

The molecule's architecture consists of a highly symmetric and rigid adamantane skeleton, where one methylene bridge carbon has been replaced by a nitrogen atom. The hydroxyl group (-OH) is covalently bonded to this nitrogen atom. This configuration results in a stable hydroxylamine embedded within a three-dimensional cage.

Caption: Chemical structure of this compound.

Key Chemical Properties and Identifiers

A summary of essential data for this compound is provided below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 1155843-79-0 | [6][8][9] |

| Molecular Formula | C₉H₁₅NO | [6][8][10] |

| Molecular Weight | 153.22 g/mol | [6][9][10] |

| Common Synonyms | AZADOL | [9][11] |

| Physical Form | Light Yellow to White/Brown Solid/Crystal | [1] |

| Canonical SMILES | C1C2CC3CC1CC(C2)N3O | [7] |

| InChIKey | SFXINVPZIZMFHM-UHFFFAOYSA-N | [6] |

The AZADO Precursor: A Paradigm Shift in Alcohol Oxidation

The primary significance of this compound lies in its role as the direct and stable precursor to 2-Azaadamantane N-oxyl (AZADO), a highly potent nitroxyl radical catalyst.

From Hydroxylamine to Potent Nitroxyl Radical

Mild oxidation of the N-hydroxy group in this compound yields the AZADO radical. This transformation is the cornerstone of its utility.

Caption: Oxidation pathway from AZADOL to the AZADO radical.

Causality of Enhanced Catalytic Performance

For decades, 2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO) was the benchmark for catalytic alcohol oxidation. However, its utility is largely restricted to primary alcohols due to severe steric hindrance from the four methyl groups flanking the nitroxyl moiety.[4][5]

AZADO was developed to overcome this limitation. The adamantane cage locks the structure, creating a less sterically congested environment around the N-O• radical.[3][12] This structural difference is the direct cause of its superior catalytic proficiency, enabling the efficient oxidation of a wide range of substrates, including sterically demanding secondary alcohols that are poor substrates for TEMPO.[2][4]

Experimental Protocol: Application in Catalytic Oxidation

While the synthesis of 2-azaadamantane often involves the acid-catalyzed cyclization of a bicyclic amine precursor, a more practical illustration of this compound's utility is its direct application in an oxidation reaction.[13] The following protocol is adapted from a typical procedure for the oxidative cleavage of a diol.[14]

Objective: To oxidize a 1,2-diol to a one-carbon-shorter carboxylic acid using this compound (AZADOL) as the catalyst.

Materials:

-

Substrate: e.g., 9,10-dihydroxydecyl benzoate (1.0 eq)

-

Catalyst: this compound (AZADOL) (0.1 eq)

-

Oxidant: (Diacetoxyiodo)benzene (PhI(OAc)₂) (5.0 eq)

-

Solvents: Dichloromethane (CH₂Cl₂), Water (H₂O)

-

Workup Reagents: 10% Hydrochloric Acid (HCl), Brine, Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the diol substrate (0.102 mmol) in a 1:1 mixture of CH₂Cl₂ (0.26 mL) and H₂O (0.26 mL), add this compound (1.6 mg, 0.0102 mmol).

-

Initiation: Cool the reaction vessel to 0 °C in an ice bath.

-

Oxidant Addition: Add PhI(OAc)₂ (164 mg, 0.510 mmol) to the cooled mixture.

-

Reaction Progression: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 1 hour. Monitor the reaction by TLC or LC-MS.

-

Quenching and Extraction: Upon completion, add 10% HCl to quench the reaction. Extract the aqueous phase with CH₂Cl₂.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography to yield the final carboxylic acid.[14]

Scope of Application and Field Insights

The development of the AZADO catalytic system, derived from this compound, has had a broad impact on organic synthesis.

-

Pharmaceutical Synthesis: Azaadamantane scaffolds are of growing interest in medicinal chemistry due to their unique physicochemical properties and biological activities, including antimicrobial and antiviral potential.[15] The AZADO catalyst system provides a robust method for synthesizing complex intermediates required for drug development.

-

Natural Product Synthesis: The high efficiency of AZADO has been leveraged in the total synthesis of complex natural products. For instance, it was employed as a key reagent in the synthesis of (−)‐himalensine A.[11]

-

Chemoselective Transformations: The AZADO/copper co-catalytic system demonstrates exceptional chemoselectivity. It can oxidize alcohols to their corresponding carbonyl compounds even in the presence of highly sensitive, electron-rich sulfur functionalities (e.g., dithianes and sulfides), which are often incompatible with other oxidation methods.[16]

-

Fine Chemicals and Materials Science: The versatility and reliability of this catalytic system make it a valuable tool for producing specialty chemicals and functionalized monomers for materials science applications.[1]

Conclusion

This compound is more than a mere chemical curiosity; it is a cornerstone of modern catalytic oxidation chemistry. Its true value is realized as the stable, accessible precursor to the AZADO radical. By providing a sterically unencumbered yet structurally rigid framework, AZADO overcomes the fundamental limitations of previous-generation catalysts like TEMPO. This has unlocked new efficiencies in the synthesis of complex molecules, offering researchers and drug development professionals a powerful tool for selective, high-yield oxidation of a broad spectrum of alcohols. Its continued application promises to accelerate innovation across the chemical sciences.

References

- 1. 2 Hydroxy-2-azaadamantane Api Intermediate Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 2. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 4. Comprehensive Structural and Electronic Properties of 2-Azaadamantane N-Oxyl Derivatives Correlated with Their Catalytic Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C9H15NO | CID 51037224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. alfachemic.com [alfachemic.com]

- 8. scbt.com [scbt.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound CAS#: 1155843-79-0 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Azaadamantane-N-oxyl | 57625-08-8 | Benchchem [benchchem.com]

- 13. EP2221306A1 - Method for producing 2-azaadamantane - Google Patents [patents.google.com]

- 14. This compound | 1155843-79-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 15. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Genesis of a Scaffold: An In-depth Technical Guide to the Initial Discovery and Synthesis of 2-Azaadamantane Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the foundational discovery and seminal synthetic strategies for the 2-azaadamantane core. With full editorial control, this document is structured to deliver not just a recitation of facts, but an insightful narrative into the chemical logic and experimental intricacies that brought this significant heterocyclic scaffold to the forefront of medicinal chemistry.

Foreword: The Allure of the Adamantane Cage and the Dawn of a Heterocyclic Analogue

The story of 2-azaadamantane is intrinsically linked to the fascination with its parent hydrocarbon, adamantane. The unique rigidity, lipophilicity, and three-dimensional structure of the adamantane cage made it a compelling building block in the burgeoning field of medicinal chemistry in the mid-20th century. Following the discovery of the antiviral properties of amantadine (1-aminoadamantane) in the 1960s, a surge of interest in modifying the adamantane skeleton ensued. The logical progression was the introduction of heteroatoms into the cage, a strategy aimed at modulating the physicochemical properties, such as solubility and receptor-binding interactions, of the resulting compounds. It was within this context of scientific curiosity and the quest for novel pharmacophores that the pursuit of aza-analogues of adamantane, including the 2-azaadamantane scaffold, began.

Part 1: The Pioneering Synthesis - A Landmark Achievement by Staas and Spurlock

While various azaadamantane isomers were explored, the first comprehensive report on the synthesis of a 2-azaadamantane system is credited to the meticulous work of W. H. Staas and L. A. Spurlock. Their 1974 publication in the Journal of Organic Chemistry laid the groundwork for accessing this unique heterocyclic framework. Their approach was not a serendipitous discovery but a well-designed synthetic strategy rooted in the principles of intramolecular cyclization, leveraging the conformational biases of a bicyclic precursor.

The Strategic Foundation: Why Bicyclo[3.3.1]nonane?

The choice of the bicyclo[3.3.1]nonane skeleton as the starting point was a stroke of chemical ingenuity. This bicyclic system is a constitutional isomer of adamantane and can be envisioned as a "pre-adamantane" framework. The chair-chair conformation of the bicyclo[3.3.1]nonane ring system brings the C-3 and C-7 positions into close spatial proximity, a crucial feature for the final ring-closing step to form the adamantane cage. Staas and Spurlock recognized that by functionalizing the C-3 position with a nitrogen-containing moiety and introducing a reactive electrophilic site at the C-7 position (or a precursor to it), they could orchestrate an intramolecular cyclization to forge the final C-N bond of the 2-azaadamantane core.

The Seminal Synthetic Pathway: A Step-by-Step Elucidation

The groundbreaking synthesis of 4-substituted 2-azaadamantanes by Staas and Spurlock commenced with the readily available endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid. This starting material already contains the core bicyclic framework and a handle for introducing the crucial nitrogen atom.

The key steps of their pioneering synthesis are detailed below:

-

Introduction of the Nitrogen Moiety via Curtius Rearrangement: The carboxylic acid was first converted to the corresponding acyl azide. Gentle heating of the acyl azide initiated a Curtius rearrangement, a classic organic reaction that transforms a carboxylic acid into an isocyanate with the loss of nitrogen gas. The isocyanate was then trapped with a suitable nucleophile, such as benzyl alcohol, to yield a stable carbamate, or hydrolyzed to the amine and subsequently acylated. This sequence efficiently installed the nitrogen atom at the C-3 position.

-

Epoxidation of the Alkene: The double bond within the bicyclo[3.3.1]nonene ring system served as a latent electrophilic site. Treatment of the N-acylated bicyclic amine with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), resulted in the stereoselective formation of an epoxide.

-

The Critical Intramolecular Cyclization: The masterstroke of the Staas and Spurlock synthesis was the spontaneous intramolecular cyclization that occurred upon formation of the epoxide. The geometry of the bicyclic system placed the amide nitrogen in perfect position for a backside attack on one of the electrophilic carbons of the epoxide ring. This nucleophilic attack proceeded smoothly, forging the final C-N bond and concomitantly opening the epoxide to form a hydroxyl group at the adjacent carbon. This elegant and efficient cyclization yielded the 4-hydroxy-2-azaadamantane derivative.

The causality behind this facile ring closure lies in the conformational rigidity of the bicyclo[3.3.1]nonane system, which pre-organizes the reacting moieties for an intramolecular reaction, thus overcoming the entropic barrier typically associated with intermolecular processes.

Part 2: A Deeper Dive into the Core Methodologies

The foundational work of Staas and Spurlock paved the way for numerous refinements and alternative strategies for the synthesis of 2-azaadamantane and its derivatives. This section provides a more granular look at the key experimental protocols.

Table 1: Overview of Key Synthetic Transformations and Conditions

| Transformation | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| Curtius Rearrangement | endo-Bicyclo[3.3.1]non-6-ene-3-carboxylic acid | Diphenylphosphoryl azide (DPPA), Triethylamine, Benzyl alcohol | Benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate | ~83% | [1] |

| Epoxidation | N-Benzoyl-endo-bicyclo[3.3.1]non-6-en-3-amine | m-Chloroperoxybenzoic acid (m-CPBA) | N-(exo-6,7-epoxybicyclo[3.3.1]non-3-yl)benzamide | High | [2] |

| Intramolecular Cyclization | N-(exo-6,7-epoxybicyclo[3.3.1]non-3-yl)benzamide | Spontaneous upon formation | N-Benzoyl-4-hydroxy-2-azaadamantane | High | [2] |

| Bromine-mediated Cyclization | Benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate | Bromine or N-Bromosuccinimide (NBS) | Benzyl 4-bromo-2-azaadamantane-2-carboxylate | 97-99% | [1] |

Detailed Experimental Protocol: A Representative Synthesis of a 2-Azaadamantane Precursor

The following protocol is a representative example of the synthesis of a key intermediate, benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate, based on the Curtius rearrangement methodology.[1]

Step 1: Synthesis of Benzyl (endo-bicyclo[3.3.1]non-6-en-3-yl)carbamate

-

To a stirred solution of endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and THF (e.g., 5:1 v/v) at room temperature, add triethylamine (2.5 eq).

-

To this mixture, add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Add benzyl alcohol (4.0 eq) to the reaction mixture and heat under reflux for 2 hours.

-

After cooling to room temperature, remove the solvents under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired carbamate.

Visualization of the Synthetic Pathways

The logical flow of the key synthetic strategies for constructing the 2-azaadamantane core is illustrated in the following diagrams.

Caption: The seminal synthetic route to 4-substituted 2-azaadamantanes developed by Staas and Spurlock.

References

An In-Depth Technical Guide to 2-Hydroxy-2-azaadamantane: Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Stable and Potent Catalytic Precursor

2-Hydroxy-2-azaadamantane, a unique bicyclic compound, has emerged as a significant tool in modern organic synthesis. Its rigid, cage-like structure, incorporating a nitrogen atom and a hydroxyl group at the 2-position of the adamantane framework, imparts notable stability and reactivity. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and its pivotal role as a precursor to the highly efficient 2-azaadamantane N-oxyl (AZADO) class of catalysts, which have demonstrated superior performance in alcohol oxidation and C-H functionalization reactions compared to traditional reagents.

Core Identification: CAS Number and Synonyms

Precise identification of chemical compounds is fundamental for research and regulatory purposes. This compound is cataloged under the following identifiers:

| Identifier | Value |

| CAS Number | 1155843-79-0[1] |

| IUPAC Name | 2-hydroxy-2-azatricyclo[3.3.1.13,7]decane[1] |

| Synonyms | 2-Azaadamantan-2-ol, AZADOL®, N-Hydroxy-2-azaadamantane[1] |

Physicochemical Properties: A Data-Driven Profile

Understanding the physicochemical properties of this compound is crucial for its application in various synthetic protocols. The following table summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C9H15NO | [1] |

| Molecular Weight | 153.23 g/mol | |

| Appearance | White to gray to brown powder or crystals | |

| Boiling Point (Predicted) | 263.8 ± 7.0 °C | |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | |

| pKa (Predicted) | 13.91 ± 0.20 |

Synthesis of the 2-Azaadamantane Skeleton: A Foundational Overview

The synthesis of the active catalyst, 2-azaadamantane N-oxyl (AZADO), for which this compound is a stable precursor, has been described in a 10-step route starting from 1,3-adamantanediol.[3] This complex synthesis underscores the value of having a stable, isolable precursor like this compound.

The Catalytic Heart: From Precursor to Active Species

The primary significance of this compound lies in its role as a stable and storable precursor to the highly active 2-azaadamantane N-oxyl (AZADO) radical catalyst. In the presence of an oxidant, this compound is converted in situ to the AZADO nitroxyl radical, which is the key catalytic species.

Mechanism of Activation and Catalytic Cycle in Alcohol Oxidation

The catalytic cycle for alcohol oxidation using the AZADO system is a well-established process that proceeds through the following key steps:

-

Activation of the Pre-catalyst: this compound is oxidized to the 2-azaadamantane N-oxyl (AZADO) radical.

-

Formation of the Oxoammonium Ion: The AZADO radical is further oxidized by a co-oxidant (e.g., NaOCl, PhI(OAc)2) to the corresponding N-oxoammonium ion. This species is the active oxidant in the catalytic cycle.

-

Alcohol Oxidation: The N-oxoammonium ion reacts with the alcohol substrate. In this step, the alcohol is oxidized to the corresponding aldehyde or ketone, and the N-oxoammonium ion is reduced to a hydroxylamine.

-

Regeneration of the Catalyst: The resulting hydroxylamine is then re-oxidized back to the N-oxoammonium ion, completing the catalytic cycle and allowing for a high turnover of the catalyst.

The less sterically hindered nature of the AZADO catalyst compared to the traditional 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) allows for the efficient oxidation of a broader range of alcohols, including sterically hindered secondary alcohols.[4][5]

Figure 1: Catalytic cycle of alcohol oxidation mediated by the AZADO system.

Experimental Protocol: A Practical Application

The following is a representative experimental protocol for the oxidation of an alcohol using this compound (AZADOL®) as the catalyst precursor.

Oxidation of 9,10-dihydroxydecyl benzoate

Objective: To selectively oxidize the primary alcohol in the presence of a secondary alcohol functionality.

Materials:

-

9,10-dihydroxydecyl benzoate

-

This compound (AZADOL®)

-

(Diacetoxyiodo)benzene (PhI(OAc)2)

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

10% Hydrochloric acid (HCl)

-

Brine

-

Magnesium sulfate (MgSO4)

-

Ethyl acetate (AcOEt)

-

Hexane

Procedure:

-

To a solution of 9,10-dihydroxydecyl benzoate (30.0 mg, 0.102 mmol) in a mixture of CH2Cl2 (0.26 mL) and H2O (0.26 mL), add this compound (1.6 mg, 0.0102 mmol) and PhI(OAc)2 (164 mg, 0.510 mmol) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding 10% HCl.

-

Extract the aqueous layer with CH2Cl2.

-

Combine the organic layers, wash with brine, and dry over MgSO4.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: AcOEt/Hexane = 1/8 to AcOEt only) to yield the desired carboxylic acid.[6]

Rationale: This protocol highlights the efficiency of the AZADO system in chemoselective oxidations. The use of PhI(OAc)2 as the co-oxidant facilitates the regeneration of the active N-oxoammonium species. The biphasic solvent system (CH2Cl2/H2O) is often employed in such reactions to aid in the solubility of both the organic substrate and the inorganic reagents.

Expanding Horizons: C(sp³)–H Bond Functionalization

Beyond alcohol oxidation, this compound serves as a catalyst for the challenging yet highly valuable C(sp³)–H bond functionalization. This transformation allows for the direct conversion of typically inert C-H bonds into more versatile functional groups, streamlining synthetic routes and enabling the late-stage modification of complex molecules. For instance, this compound has been effectively used to catalyze the C(sp³)–H functionalization of isochroman.[1] This capability opens avenues for the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust.

Conclusion

This compound is a cornerstone molecule for modern oxidative chemistry. Its stability as a precursor, coupled with the high reactivity and broad substrate scope of the in situ-generated AZADO catalyst, makes it an invaluable tool for synthetic chemists. From the selective oxidation of complex alcohols to the direct functionalization of C-H bonds, this compound provides efficient and elegant solutions to challenging synthetic problems, thereby accelerating research and development in the chemical and pharmaceutical sciences.

References

- 1. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 2. EP2221306A1 - Method for producing 2-azaadamantane - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Whitepaper: The Adamantane Cage: A Diamondoid Scaffold Driving Innovation in Therapeutics and Materials

Abstract

Adamantane, the smallest member of the diamondoid family, presents a unique and powerful scaffold in chemical and materials science.[1][2] Its perfectly rigid, strain-free, and symmetrical cage-like structure imparts a combination of properties—notably high lipophilicity, steric bulk, and exceptional thermal and metabolic stability—that have been strategically exploited by researchers.[3][4][5] In medicinal chemistry, the adamantane moiety has been termed a "lipophilic bullet," capable of enhancing the pharmacokinetic profiles of drug candidates by improving membrane permeability, increasing metabolic half-life, and serving as a rigid anchor for the precise spatial orientation of pharmacophoric groups.[6][7] This has led to the development of successful drugs across diverse therapeutic areas, including antivirals (Amantadine), neuroprotectives (Memantine), and antidiabetics (Saxagliptin).[8] Beyond pharmaceuticals, the adamantane cage is a critical building block in advanced materials, where its incorporation into polymer backbones yields materials with superior thermal stability, mechanical strength, and specialized optical properties for demanding applications in electronics and aerospace.[9][10] This guide provides an in-depth technical analysis of the adamantane structure, elucidates the causal relationships between its core properties and its functional significance, and presents practical protocols for its application.

Introduction: The Adamantane Moiety - A Diamondoid Scaffold

First isolated from petroleum in 1933, adamantane (tricyclo[3.3.1.1³⁷]decane) is a polycyclic hydrocarbon (C₁₀H₁₆) whose carbon framework is a perfect, strain-free subunit of the diamond crystal lattice.[1][5] This unique architecture, composed of three fused cyclohexane rings in the chair conformation, results in a molecule with high Td symmetry.[5][7] While the parent hydrocarbon has few direct applications, its derivatives have become foundational in a new field of polyhedral organic chemistry.[1] The true significance of the adamantane cage lies in the predictable and potent effects it exerts when incorporated into larger, functional molecules. Its introduction into a molecular structure is a strategic choice to modulate physicochemical and biological properties in a controlled manner, a principle that has proven invaluable in drug discovery and materials science.[3][11]

The Physicochemical Cornerstone: How the Cage Dictates Function

The utility of adamantane derivatives is a direct consequence of the cage's intrinsic physical and chemical properties. These attributes are not merely additive but often work synergistically to enhance molecular performance.

Unparalleled Rigidity and Steric Influence

The adamantane scaffold is exceptionally rigid and conformationally locked. Unlike flexible alkyl chains or rotating phenyl rings, the cage provides a static, three-dimensional anchor. This rigidity is critical in drug design for precisely controlling the orientation of functional groups, allowing for optimized interactions with biological targets like ion channels and enzyme active sites.[7][11] This steric bulk can also be used to shield adjacent functional groups from enzymatic degradation.[11][12]

The "Lipophilic Bullet": Optimizing Pharmacokinetics

Adamantane is highly lipophilic, a property that has been famously leveraged to improve the absorption, distribution, metabolism, and excretion (ADMET) profile of drug candidates.[7][13] The incorporation of an adamantyl group can dramatically increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB).[7][14] This has been a particularly successful strategy for developing drugs targeting the central nervous system (CNS).[6] The addition of an adamantane moiety is estimated to increase the calculated partition coefficient (cLogP) of a compound by approximately 3.1 log units.[7]

Metabolic Fortification and Thermal Stability

The hydrocarbon cage of adamantane is chemically inert and resistant to metabolic oxidation. When placed near a pharmacologically active part of a molecule, it can act as a "metabolic shield," protecting labile functional groups from enzymatic breakdown in the liver.[3][7] This steric hindrance often leads to a longer plasma half-life and improved bioavailability for the drug.[11] This same inherent stability translates to materials science, where incorporating adamantane into polymers significantly raises their glass transition temperature (Tg) and thermal degradation resistance.[9][15][16]

| Property | Description | Significance in Derivatives | Supporting Sources |

| Structure | Rigid, strain-free cage (fused cyclohexane chairs) | Provides a 3D, non-flexible scaffold for precise functional group orientation. | [1][5] |

| Symmetry | High Td point group symmetry | Controls the spatial arrangement of substituents, influencing binding selectivity. | [7][11] |

| Lipophilicity | Highly nonpolar and hydrophobic | Enhances membrane permeability and BBB penetration; increases bioavailability. | [6][7][17] |

| Steric Bulk | Voluminous, space-filling moiety | Shields adjacent groups from metabolic attack; can physically block ion channels. | [11][12] |

| Thermal Stability | Unusually high melting point (270 °C) and sublimes | Imparts high thermal resistance and glass transition temperatures to polymers. | [1][9][16] |

| Metabolic Stability | Resistant to biological oxidation | Increases drug half-life and metabolic stability. | [3][7][14] |

Applications in Medicinal Chemistry and Drug Development

The adamantane cage is a privileged structure in medicinal chemistry, employed not merely as a bulky substituent but as a strategic pharmacophore that confers distinct biological activities.[8][18]

Adamantane as a Privileged Pharmacophore

The rigid adamantane framework allows medicinal chemists to overcome the challenge of conformational ambiguity that plagues flexible molecules. By fixing the relative positions of key interacting groups, the scaffold reduces the entropic penalty of binding and can lead to higher potency and selectivity. This principle is fundamental to its use in targeting structured binding pockets, such as those in ion channels and enzymes.[7][11]

Caption: Adamantane as a rigid scaffold for orienting pharmacophoric groups (FG).

Case Study: Ion Channel Blockers

Antivirals (Amantadine & Rimantadine): The first major therapeutic application of adamantane was in combating Influenza A.[19] Amantadine and its derivative Rimantadine function by physically blocking the M2 proton channel of the virus.[20][21] This channel is essential for acidifying the viral interior, a step required for the virus to uncoat and release its genetic material into the host cell. The bulky, lipophilic adamantane cage effectively plugs the channel pore, halting viral replication.[17][19]

Caption: Mechanism of Amantadine blocking the Influenza M2 proton channel.

Neuroprotectives (Memantine): Used in the treatment of Alzheimer's disease, Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[13][17] In pathological conditions, excessive glutamate leads to prolonged NMDA receptor activation and excitotoxicity. Memantine, with its adamantane amine structure, enters and blocks the ion channel when it opens, preventing excessive calcium influx. Its rapid off-rate kinetics mean it does not interfere with normal synaptic transmission.

Case Study: Enzyme Inhibitors (Antidiabetics)

Dipeptidyl peptidase-4 (DPP-4) inhibitors like Saxagliptin and Vildagliptin are used to treat type 2 diabetes.[3][8] In Saxagliptin, the adamantane group serves as a bulky anchor that positions the reactive nitrile "warhead" for optimal covalent interaction with a serine residue in the DPP-4 active site. The adamantane moiety itself occupies a hydrophobic pocket, contributing significantly to the binding affinity and overall efficacy of the drug.[3]

Enhancing ADMET Properties: A Summary

| ADMET Parameter | Effect of Adamantane Incorporation | Mechanism | Supporting Sources |

| Absorption | Generally Increased | Enhanced lipophilicity improves passive diffusion across the gut wall. | [7][11] |

| Distribution | Increased CNS Penetration | Lipophilicity facilitates crossing of the blood-brain barrier. | [6][7][14] |

| Metabolism | Decreased/Slowed | Steric shielding of nearby functional groups from metabolic enzymes (e.g., Cytochrome P450s). | [3][7][11] |

| Excretion | Prolonged Half-Life | Reduced metabolic clearance leads to longer residence time in the body. | [3][22] |

| Toxicity | Can be Modulated | The inert hydrocarbon cage is generally of low toxicity. Overall toxicity depends on the derivative. | [18] |

Adamantane in Advanced Materials Science

High-Performance Polymers

The introduction of the bulky, rigid adamantane cage into polymer chains, either as a pendant group or within the main backbone, dramatically enhances their physical properties.[16][23] This is due to the restriction of polymer chain mobility. Adamantane-containing polymers, such as certain polyimides and polyaramids, exhibit exceptionally high glass transition temperatures (Tg > 300 °C), superior thermal stability, and increased mechanical strength, making them suitable for demanding applications like aerospace components, high-temperature coatings, and optical films.[9][15][24]

Supramolecular Chemistry and Drug Delivery Systems

Adamantane is a cornerstone of host-guest chemistry, acting as an ideal guest molecule for hosts with hydrophobic cavities, most notably cyclodextrins.[25] The adamantyl group fits perfectly into the cavity of β-cyclodextrin, forming a highly stable inclusion complex.[25] This interaction is exploited to create sophisticated drug delivery systems.[4][26] By attaching an adamantane anchor to a drug or nanoparticle, it can be non-covalently complexed with a cyclodextrin-modified carrier, enabling applications in targeted drug delivery, enhanced drug solubility, and controlled release.[18][26]

Caption: Host-guest interaction between an adamantane-anchored drug and β-cyclodextrin.

Experimental Protocols

Protocol: Synthesis of 1-Bromoadamantane (Key Intermediate)

This protocol describes the electrophilic bromination of adamantane, a common first step for further functionalization. The procedure is based on established methods and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Trustworthiness: This is a well-established, high-yield reaction. The purity of the product can be validated by melting point analysis and NMR spectroscopy, comparing the results to literature values.

-

Materials:

-

Adamantane (1.0 eq)

-

Bromine (Br₂) (3.0 eq)

-

Anhydrous Lewis acid catalyst (e.g., AlBr₃) (optional, for less reactive substrates)

-

Dichloromethane (CH₂Cl₂) or neat (no solvent)

-

Sodium thiosulfate solution (aqueous, saturated)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add adamantane. If not running neat, add the solvent.

-

Reagent Addition: Slowly add bromine to the flask at room temperature with vigorous stirring. The reaction is exothermic and will generate HBr gas, which should be vented through a scrubber (e.g., NaOH solution).

-

Reaction: Heat the mixture to reflux (approx. 85-110 °C if neat) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.[27]

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice.

-

Quenching: Transfer the mixture to a separatory funnel. Add sodium thiosulfate solution to quench any remaining bromine (the red-brown color will disappear).

-

Extraction: If a solvent was used, separate the organic layer. If run neat, extract the aqueous mixture with dichloromethane (2x).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a white solid, can be purified by recrystallization from methanol or by sublimation to yield pure 1-bromoadamantane.

-

Protocol: Characterization of Adamantane-Polymer Thermal Stability via TGA

This protocol outlines the use of Thermogravimetric Analysis (TGA) to quantify the enhanced thermal stability of an adamantane-containing polymer compared to its non-adamantane analog.

Trustworthiness: TGA is a standard, highly reproducible technique. The self-validating nature of this protocol comes from running a control polymer alongside the adamantane polymer under identical conditions, providing a direct and reliable comparison.

-

Materials:

-

Adamantane-containing polymer sample (5-10 mg)

-

Control polymer (non-adamantane analog) sample (5-10 mg)

-

TGA instrument with a high-precision balance

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

Sample Preparation: Ensure polymer samples are dry and free of residual solvent by drying them in a vacuum oven overnight.

-

Instrument Setup: Tare the TGA sample pan. Accurately weigh 5-10 mg of the adamantane-polymer into the pan.

-

TGA Program:

-

Set the furnace to equilibrate at a starting temperature (e.g., 30 °C).

-

Purge the system with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

Set a heating ramp from the starting temperature to a final temperature (e.g., 800 °C) at a constant rate (e.g., 10 °C/min).

-

-

Data Acquisition: Initiate the TGA run. The instrument will record the sample weight as a function of temperature.

-

Analysis:

-

Plot the percentage of initial weight versus temperature.

-

Determine the decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀).

-

-

Comparative Analysis: Repeat the exact same procedure (steps 2-5) with the control polymer.

-

Conclusion and Future Outlook

The significance of the adamantane cage structure is rooted in its unique convergence of rigidity, lipophilicity, and stability. This combination has made it a powerful and versatile tool, enabling chemists to rationally design molecules with enhanced properties. In drug discovery, it has proven to be a "privileged scaffold," leading to marketed drugs and providing a reliable strategy for improving ADMET profiles. In materials science, it is a key component for creating next-generation polymers with superior performance under extreme conditions.

Future research will likely focus on more complex diamondoid structures and the use of adamantane in precision-engineered systems. The development of novel functionalization chemistries will open doors to new derivatives. Its role in supramolecular chemistry, particularly in creating stimuli-responsive drug delivery systems and self-healing materials, is a rapidly expanding field with immense potential. As our ability to manipulate matter at the molecular level grows, the adamantane cage will undoubtedly remain a fundamental building block for innovation.

References

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. arxiv.org [arxiv.org]

- 3. nbinno.com [nbinno.com]

- 4. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[ n ]uril assemblies for medical applications - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00596H [pubs.rsc.org]

- 5. grokipedia.com [grokipedia.com]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. connectsci.au [connectsci.au]

- 8. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 19. benchchem.com [benchchem.com]

- 20. Page loading... [guidechem.com]

- 21. Amantadine - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

A Technical Guide to the Solubility Profile of 2-Hydroxy-2-azaadamantane

This in-depth technical guide provides a comprehensive analysis of the solubility profile of 2-Hydroxy-2-azaadamantane (also known as AZADOL®), a versatile N-hydroxy compound widely utilized as a catalyst in organic synthesis.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's behavior in various common laboratory solvents to ensure optimal experimental design, reaction conditions, and purification protocols.

Introduction: The Significance of a Well-Defined Solubility Profile

This compound is a stable nitroxyl radical precursor characterized by a rigid, cage-like adamantane structure incorporating a hydroxyl group and a tertiary amine.[5] This unique architecture imparts high reactivity and selectivity in various chemical transformations, particularly in the oxidation of alcohols. Understanding its solubility is paramount, as it directly influences reaction kinetics, catalyst efficiency, and the ease of post-reaction workup and purification. A well-characterized solubility profile enables the rational selection of solvent systems to achieve homogeneous reaction media, facilitate catalyst recovery, and prevent precipitation-related complications.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure, polarity, and its ability to form intermolecular interactions with the solvent. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO | PubChem[6] |

| Molecular Weight | 153.22 g/mol | PubChem[6] |

| Appearance | White to light yellow solid/powder | Sigma-Aldrich[7], SR Innovations[5] |

| LogP (octanol-water) | 1.6385 | ChemScene[8] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų | ChemScene[8] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | ChemScene[8] |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | ChemScene[8] |

The structure of this compound presents a duality in its nature. The adamantane cage is bulky and lipophilic, contributing to its solubility in nonpolar organic solvents.[9][10] Conversely, the presence of a hydroxyl (-OH) group and a tertiary amine allows for hydrogen bonding and polar interactions, suggesting solubility in polar solvents. The positive LogP value of 1.6385 indicates a greater preference for a nonpolar environment (octanol) over a polar one (water), suggesting that while some aqueous solubility may exist, it is likely to be limited.

Based on these properties and general solubility principles ("like dissolves like"), a predicted solubility profile in common laboratory solvents is presented in Table 2. It is crucial to note that these are predictions and should be confirmed experimentally.

Table 2: Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar hydroxyl and amine groups can interact with water via hydrogen bonding, but the large, nonpolar adamantane cage will limit solubility. |

| Methanol | Polar Protic | Soluble | The alkyl nature and hydrogen bonding capability of methanol should effectively solvate both the polar and nonpolar portions of the molecule. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and alkyl chain should lead to good solubility. |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone can engage in dipole-dipole interactions and should effectively dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve this compound. |

| Dichloromethane (CH₂Cl₂) | Nonpolar Aprotic | Soluble | The significant nonpolar character of the adamantane cage suggests good solubility in chlorinated solvents. This is supported by its use in CH₂Cl₂/water reaction systems.[2][3] |

| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | Soluble | Its use as an eluent in column chromatography for products from reactions catalyzed by this compound suggests good solubility. |

| Toluene | Nonpolar Aprotic | Moderately Soluble | The lipophilic adamantane moiety should promote solubility, though the polar groups may limit it compared to more polar solvents. |

| Hexane | Nonpolar Aprotic | Sparingly Soluble to Insoluble | The high nonpolarity of hexane may not be sufficient to overcome the polar interactions of the hydroxyl and amine groups. Its use in combination with ethyl acetate as an eluent suggests it acts as a less polar component to modulate retention. |

| 5% Aqueous HCl | Aqueous Acidic | Soluble | The tertiary amine group is basic and should be protonated by the acid to form a water-soluble ammonium salt, thereby increasing aqueous solubility.[11] |

| 5% Aqueous NaOH | Aqueous Basic | Sparingly Soluble | The hydroxyl group is not sufficiently acidic to be deprotonated by a weak base, so no significant increase in solubility is expected compared to water.[12] |

Experimental Determination of Solubility: A Validated Protocol

To move from prediction to empirical data, a systematic approach to solubility determination is required. The following protocol outlines a robust method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected solvents (ACS grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

Step-by-Step Experimental Workflow

-

Preparation: Accurately weigh approximately 1-2 mg of this compound into a tared glass vial.

-

Solvent Addition: Add a defined volume of the chosen solvent (e.g., 100 µL) to the vial. This initial step corresponds to a concentration of 10-20 mg/mL. The rationale for starting with a small volume is to efficiently test for high solubility first.

-

Equilibration: Cap the vial securely and vortex for 1-2 minutes. Place the vial in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C) for at least 1 hour to ensure the system reaches equilibrium. This step is critical to differentiate between slow dissolution and true insolubility.

-

Visual Observation: After equilibration, visually inspect the vial for any undissolved solid. If the solid is completely dissolved, the compound is soluble at that concentration.

-

Incremental Solvent Addition (for insoluble/sparingly soluble cases): If undissolved solid remains, add another aliquot of the solvent (e.g., another 100 µL) and repeat steps 3 and 4. Continue this process incrementally until the solid dissolves or a practical upper volume limit is reached (e.g., 10 mL, corresponding to a solubility of < 0.1-0.2 mg/mL).

-

Classification: Classify the solubility based on the concentration at which the compound fully dissolves (e.g., Very Soluble: >100 mg/mL; Soluble: 10-100 mg/mL; Sparingly Soluble: 1-10 mg/mL; Insoluble: <1 mg/mL).

This systematic approach ensures a reliable and reproducible assessment of solubility.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for experimental solubility determination.

Molecular Interactions and Solubility Explained

The solubility of this compound is a direct consequence of the balance between the solute-solute, solvent-solvent, and solute-solvent interactions. The following diagram illustrates the key intermolecular forces at play with representative solvents.

References

- 1. This compound | 1155843-79-0 [chemicalbook.com]

- 2. This compound | 1155843-79-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. This compound | 1155843-79-0 | TCI AMERICA [tcichemicals.com]

- 4. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 5. 2 Hydroxy-2-azaadamantane Api Intermediate Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 6. This compound | C9H15NO | CID 51037224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-azaadamantane | 1155843-79-0 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Protocol for Alcohol Oxidation Using 2-Hydroxy-2-azaadamantane (AZADOL®)

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The oxidation of alcohols to carbonyl compounds is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals and materials science. While classic nitroxyl radical catalysts like TEMPO have been invaluable, their efficacy is limited, particularly with sterically demanding substrates. This guide details the application of 2-Hydroxy-2-azaadamantane (AZADOL®), a stable precatalyst for the highly efficient 2-Azaadamantane N-Oxyl (AZADO) radical. We provide an in-depth look at the mechanistic underpinnings of this system, its advantages over traditional methods, detailed experimental protocols for its use with common co-oxidants, and practical insights for researchers in synthetic chemistry.

Introduction: Overcoming the Limitations of Traditional Alcohol Oxidation

The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental process in organic chemistry.[1][2] For years, the field has relied on catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which offered a milder, more selective alternative to heavy-metal-based oxidants.[1][2] The TEMPO system is particularly valued for its ability to selectively oxidize primary alcohols in the presence of secondary ones.[1][2]

However, the steric bulk of the four methyl groups flanking the N-O radical in TEMPO significantly hinders its ability to oxidize bulky secondary alcohols.[1][2][3] This limitation poses a significant challenge in complex molecule synthesis where hindered alcohols are common intermediates. To address this, the less sterically encumbered nitroxyl radical, 2-azaadamantane N-oxyl (AZADO), was developed.[1][4][5] AZADO demonstrates superior catalytic proficiency, efficiently converting a wide array of alcohols, including previously challenging sterically hindered ones, into their corresponding carbonyl compounds with excellent yields.[1][3][5]

This protocol focuses on the practical application of this compound (also known by the trademark AZADOL®), a stable and easy-to-handle crystalline solid.[6] In the presence of an oxidant, AZADOL is converted in situ to the active AZADO catalyst, offering the same high performance without the need to handle the more sensitive radical species directly.

The Catalytic Cycle: Mechanism of AZADOL-Mediated Oxidation

The efficacy of the AZADOL system lies in a regenerative catalytic cycle centered around an N-oxoammonium ion as the active oxidizing species.[7] The mechanism involves a formal hydride transfer from the alcohol to this potent electrophile.[8]

The cycle can be described in four key stages:

-

Precatalyst Activation: The stable hydroxylamine, this compound (AZADOL), is first oxidized to the corresponding nitroxyl radical, AZADO.

-

Formation of the Active Oxidant: A stoichiometric co-oxidant (e.g., NaOCl, PhI(OAc)₂) oxidizes the AZADO radical by one electron to form the highly electrophilic N-oxoammonium ion. This species is the workhorse of the catalytic cycle.[7]

-

Alcohol Oxidation: The alcohol substrate attacks the N-oxoammonium ion. The reaction proceeds through a concerted process involving proton transfer and hydride abstraction, which can be likened to an E2-style elimination.[7][9] This step generates the desired carbonyl compound (aldehyde or ketone) and the reduced hydroxylamine form of the catalyst.

-

Catalyst Regeneration: The resulting hydroxylamine is re-oxidized by the co-oxidant back to the N-oxoammonium ion, completing the catalytic cycle and allowing for high turnover.

Caption: The catalytic cycle for alcohol oxidation mediated by AZADOL.

Experimental Protocols

Two common and effective protocols are presented below, utilizing either (diacetoxy)iodobenzene or sodium hypochlorite as the terminal oxidant. The choice of oxidant may depend on substrate compatibility, scale, and cost considerations.

Protocol A: Oxidation using (Diacetoxy)iodobenzene (PhI(OAc)₂) as Co-oxidant

This method is particularly useful for small-scale synthesis and for substrates sensitive to aqueous basic conditions. PhI(OAc)₂ is a mild and effective stoichiometric oxidant.[3][6]

Materials & Reagents:

-

Substrate (Alcohol)

-

This compound (AZADOL®) [CAS: 1155843-79-0]

-

(Diacetoxy)iodobenzene (PhI(OAc)₂)

-

Dichloromethane (CH₂Cl₂), reagent grade

-

Deionized Water

-

10% Hydrochloric Acid (HCl)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica Gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol, 1.0 equiv).

-

Dissolve the substrate in a 1:1 mixture of CH₂Cl₂ and H₂O (e.g., 2.5 mL of each).

-

Add this compound (AZADOL®) (0.01 mmol, 0.01 equiv, ~1.6 mg).

-

Cooling: Place the flask in an ice-water bath and stir the mixture at 0 °C for 5 minutes.

-

Addition of Co-oxidant: Add PhI(OAc)₂ (1.5 mmol, 1.5 equiv) to the stirring mixture. The addition can be done in one portion for robust substrates or portion-wise over 5-10 minutes for more sensitive ones.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, add 10% aq. HCl (5 mL) to the mixture.

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure carbonyl compound.[6]

Protocol B: Anelli-type Oxidation using Sodium Hypochlorite (NaOCl)

This protocol, adapted from the well-known Anelli conditions for TEMPO, is cost-effective and suitable for larger-scale reactions. It uses household bleach (NaOCl) as the terminal oxidant.[1]

Materials & Reagents:

-

Substrate (Alcohol)

-

1-Me-AZADO or AZADO (used in the reference, AZADOL is a direct precursor) (0.01 equiv)

-

Potassium Bromide (KBr) (0.1 equiv)

-

Tetrabutylammonium bromide (Bu₄NBr) (0.05 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Sodium Hypochlorite (NaOCl) solution (e.g., 8% available chlorine)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a biphasic mixture of the alcohol (1.0 mmol, 1.0 equiv) in CH₂Cl₂ (4 mL) and a solution of KBr and Bu₄NBr in saturated aq. NaHCO₃ (2 mL).

-

Add the AZADO catalyst (or AZADOL as the precursor) (0.01 mmol, 0.01 equiv).

-

Cooling: Cool the vigorously stirring mixture to 0 °C in an ice-water bath.

-

Addition of Co-oxidant: Slowly add the NaOCl solution dropwise over 5-10 minutes. An exotherm may be observed. Maintain the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C for 20-60 minutes. Monitor the reaction progress by TLC.

-

Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify via silica gel column chromatography if necessary.

Caption: General experimental workflow for AZADOL-catalyzed alcohol oxidation.

Substrate Scope & Performance

The AZADO/AZADOL system exhibits a remarkably broad substrate scope. Its reduced steric hindrance allows for the efficient oxidation of substrates that are challenging for the TEMPO catalyst.

| Substrate Type | Example | Catalyst System | Typical Yield | Reference |

| Primary Alcohol | 3-Phenylpropanol | 1-Me-AZADO / NaOCl | >99% | [1] |

| Secondary Alcohol | 1-Phenylethanol | 1-Me-AZADO / NaOCl | >99% | [1] |

| Hindered Sec. Alcohol | Borneol | 1-Me-AZADO / NaOCl | 98% | [1] |

| Hindered Sec. Alcohol | Menthol | 1-Me-AZADO / NaOCl | 99% | [1] |

| Diol Oxidation | 9,10-dihydroxydecyl benzoate | AZADOL / PhI(OAc)₂ | 94% | [6] |

Yields are isolated yields as reported in the cited literature. The 1-Me-AZADO catalyst shows similar high efficiency to AZADO.

Safety, Handling, and Troubleshooting

Safety and Handling:

-

This compound (AZADOL): A stable, crystalline solid. Store at 4°C, protected from light and under a nitrogen atmosphere for long-term stability.[10]

-

Co-oxidants: PhI(OAc)₂ and NaOCl are strong oxidizing agents. Handle with appropriate personal protective equipment (PPE), including safety goggles and gloves. Avoid contact with flammable materials.

-

Solvents: Dichloromethane is a volatile organic solvent. Handle in a well-ventilated fume hood.

-

General Precautions: As with all chemical reactions, a proper risk assessment should be conducted before starting.

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Slow or Incomplete Reaction | - Inactive co-oxidant (e.g., old bleach).- Insufficient catalyst loading.- Low reaction temperature. | - Use a fresh bottle of co-oxidant or titrate to confirm activity.- Increase catalyst loading slightly (e.g., to 2 mol%).- Allow the reaction to stir for a longer duration at room temperature. |

| Over-oxidation to Carboxylic Acid | - Excess co-oxidant used.- Prolonged reaction time for a primary alcohol. | - Use the stoichiometric amount of co-oxidant (e.g., 1.1-1.2 equiv).- Monitor the reaction closely by TLC and quench immediately upon consumption of the starting material.- For Anelli-type conditions, ensure the pH is buffered with NaHCO₃ to suppress over-oxidation.[4] |

| Formation of Byproducts | - Substrate degradation under reaction conditions.- Incompatible functional groups. | - Consider using the milder PhI(OAc)₂ system.- If the substrate contains other easily oxidizable groups (like sulfides), this catalyst system may offer good chemoselectivity, but optimization may be required.[11] |

Conclusion

The this compound (AZADOL) catalytic system represents a significant advancement in the field of alcohol oxidation. Its ability to be generated in situ into the highly active, sterically unencumbered AZADO radical provides a powerful tool for synthetic chemists. It offers high efficiency, broad substrate applicability—especially for hindered alcohols—and operational simplicity. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can reliably and effectively perform this crucial transformation in their synthetic endeavors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. 2-Azaadamantane N-Oxyl, AZADO [organic-chemistry.org]

- 5. 2-azaadamantane N-oxyl (AZADO) and 1-Me-AZADO: highly efficient organocatalysts for oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 1155843-79-0 | TCI AMERICA [tcichemicals.com]

- 7. Oxoammonium-catalyzed oxidation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemscene.com [chemscene.com]

- 11. pubs.acs.org [pubs.acs.org]

Catalyst in Focus: 2-Hydroxy-2-azaadamantane for Advanced C(sp³)-H Bond Functionalization

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The direct functionalization of carbon-hydrogen (C-H) bonds, particularly the inert C(sp³)-H bonds, represents a paradigm shift in modern organic synthesis, offering a more atom-economical and efficient approach to complex molecule construction. This guide focuses on the application of 2-hydroxy-2-azaadamantane, also known as AZADOL, a highly effective organocatalyst for the oxidative functionalization of C(sp³)-H bonds. We will delve into its mechanistic underpinnings, provide detailed, field-tested protocols for its use, and present data that underscores its synthetic utility, with a particular focus on the functionalization of isochroman and related ethers. This document is intended to serve as a practical resource for researchers in organic synthesis and drug discovery, enabling the strategic incorporation of this powerful catalytic tool into their synthetic workflows.

Introduction: The Strategic Advantage of this compound in C-H Functionalization